1,2-dimethyl-5-nitro-1H-benzimidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethyl-5-nitrobenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-8-5-7(12(13)14)3-4-9(8)11(6)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRGPIBVQLNTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Benzimidazole Scaffold and Its Significance in Chemical Sciences
The benzimidazole (B57391) scaffold is a bicyclic aromatic heterocycle, consisting of a fusion between a benzene (B151609) ring and an imidazole (B134444) ring. This structural motif is of paramount importance in the chemical sciences, particularly in medicinal chemistry and materials science. researchgate.net Its significance stems from its structural similarity to naturally occurring purines, which allows benzimidazole derivatives to interact with various biological macromolecules. nih.gov
The physicochemical properties of the benzimidazole nucleus, such as its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, make it a "privileged scaffold" in drug design. researchgate.net This versatility has led to the development of a wide array of compounds with diverse pharmacological activities.
Key Biological Activities Associated with the Benzimidazole Scaffold:
Antimicrobial nih.gov
Antiviral nih.gov
Anticancer nih.gov
Anti-inflammatory nih.gov
Antihypertensive stenutz.eu
Anthelmintic rsc.org
Historical Context of Benzimidazole Derivative Research
Research into benzimidazole (B57391) derivatives has a rich history dating back over a century. A significant milestone was the discovery that the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole unit is a fundamental component of vitamin B12. nih.gov This finding spurred considerable interest in the biological roles of benzimidazoles.
In the mid-20th century, the therapeutic potential of this class of compounds began to be realized with the development of anthelmintic drugs like thiabendazole. The success of these early drugs fueled further research and structural modifications of the benzimidazole core to enhance efficacy and broaden the spectrum of activity. Over the decades, this has led to the synthesis of thousands of derivatives and the approval of numerous benzimidazole-containing drugs for various therapeutic indications. rsc.org
Unique Aspects and Research Interest in Nitro Substituted Benzimidazoles
The introduction of a nitro group onto the benzimidazole (B57391) scaffold, as seen in 1,2-dimethyl-5-nitro-1H-benzimidazole, imparts unique electronic properties to the molecule. The nitro group is a strong electron-withdrawing group, which can significantly influence the compound's reactivity, physicochemical properties, and biological activity.
Research interest in nitro-substituted benzimidazoles is driven by their potential in several areas:
Antimicrobial and Antiparasitic Activity: The nitro group can be crucial for the mechanism of action against certain pathogens. For instance, in anaerobic bacteria and protozoa, the nitro group can be reduced to form reactive radical species that are toxic to the microorganism. semanticscholar.org This is a well-established mechanism for other nitro-heterocyclic drugs.
Anticancer Research: Studies have explored the cytotoxic effects of nitrobenzimidazole derivatives against various cancer cell lines. The electron-deficient nature of the nitro-aromatic system can make these compounds susceptible to bioreductive activation in the hypoxic environment of tumors. nih.gov
Chemical Synthesis: Nitrobenzimidazoles serve as versatile intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the creation of diverse chemical libraries. researchgate.net
Specific Academic Relevance of 1,2 Dimethyl 5 Nitro 1h Benzimidazole
Classical Approaches for Benzimidazole Core Formation
Traditional methods for the synthesis of the benzimidazole scaffold have been well-established for over a century and remain widely used due to their reliability and simplicity. These methods primarily revolve around the cyclocondensation of o-phenylenediamines with various carbonyl-containing compounds.
Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives
The Phillips-Ladenburg reaction is a quintessential method for benzimidazole synthesis, involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, or acyl chlorides) under acidic conditions and often at elevated temperatures. researchgate.net In the context of synthesizing the precursor for our target molecule, 4-nitro-o-phenylenediamine (B140028) is reacted with acetic acid. The reaction involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.
A typical procedure involves refluxing 4-nitro-o-phenylenediamine in acetic acid for several hours. nih.gov The acidic environment facilitates both the amidation and the subsequent cyclization. While effective, this method often requires harsh reaction conditions and long reaction times.
Table 1: Classical Synthesis of 2-Methyl-5-nitro-1H-benzimidazole
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 4-Nitro-o-phenylenediamine | Acetic acid | Reflux, 6 hours | 2-Methyl-5-nitro-1H-benzimidazole | 50% | nih.gov |
Subsequent N-methylation of 2-methyl-5-nitro-1H-benzimidazole can be achieved using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. tubitak.gov.tr This reaction typically proceeds by deprotonation of the imidazole NH, followed by nucleophilic attack on the methyl iodide.
Reductive Cyclization Strategies
While not the most direct route to this compound, this strategy is valuable for the synthesis of other benzimidazole derivatives. The choice of reducing agent is critical and can range from traditional reagents like tin and hydrochloric acid to more modern systems. researchgate.net
Modern and Efficient Synthetic Techniques
In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and rapid methods for benzimidazole synthesis. These modern techniques often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. nih.govtandfonline.com The synthesis of benzimidazoles is particularly amenable to microwave assistance. The cyclo-condensation of 4-nitro-o-phenylenediamine with various carboxylic acids can be achieved in minutes under microwave irradiation, compared to hours with conventional heating. tandfonline.com This rapid heating allows for efficient energy transfer, accelerating the rate of reaction.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-Nitro-2-aryl-1H-benzimidazoles
| Method | Reactants | Catalyst | Time | Yield | Reference |
| Conventional | 4-nitro-o-phenylenediamine, phenoxyacetic acids | HCl | 3-4 hours | Good | tandfonline.com |
| Microwave | 4-nitro-o-phenylenediamine, phenoxyacetic acids | HCl | 2.5-3.5 min | Excellent | tandfonline.com |
The N-substitution of benzimidazoles can also be significantly accelerated using microwave irradiation, providing a rapid entry to compounds like this compound from its N-unsubstituted precursor. nih.govrsc.org
One-Pot Synthetic Procedures
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. The synthesis of benzimidazoles from o-nitroanilines and aldehydes via a reductive cyclization is a prime example of a one-pot procedure. pcbiochemres.com For instance, a mixture of a 2-nitroaniline (B44862) and an aldehyde can be treated with a reducing system like zinc dust and sodium bisulfite in an aqueous medium to directly afford the corresponding benzimidazole derivative in good yields. pcbiochemres.com This approach avoids the isolation of the intermediate o-phenylenediamine (B120857).
Catalytic Methodologies (e.g., Metal-Free, Ionic Liquid Catalysis)
The use of catalysts can significantly enhance the efficiency and selectivity of benzimidazole synthesis. While various metal-based catalysts have been employed, there is a growing interest in metal-free and more sustainable catalytic systems.
Ionic liquids have gained attention as environmentally benign solvents and catalysts in organic synthesis. They can facilitate the condensation of o-phenylenediamines with aldehydes or carboxylic acids under mild conditions. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to volatile organic solvents.
Metal-free catalytic systems often rely on the use of Brønsted or Lewis acids to promote the cyclization reaction. For example, p-toluenesulfonic acid has been used as an effective catalyst for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids. jocpr.com These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts.
Regioselective Synthesis and Isomerization Processes
The synthesis of 5-nitro-benzimidazoles, the core scaffold of this compound, fundamentally begins with 4-nitro-1,2-phenylenediamine. The primary challenge in the synthesis of asymmetrically substituted benzimidazoles, such as the target compound, is controlling regioselectivity. When 4-nitro-1,2-phenylenediamine undergoes cyclization with a reagent like acetic acid (to introduce the 2-methyl group), the reaction can theoretically produce two different positional isomers: 2-methyl-5-nitro-1H-benzimidazole and 2-methyl-6-nitro-1H-benzimidazole.
This lack of regioselectivity arises because the two amino groups of the 4-nitro-1,2-phenylenediamine precursor exhibit different nucleophilicities, but the cyclization can often proceed through either amino group attacking the electrophilic carbon. Consequently, the reaction frequently yields a mixture of the 5-nitro and 6-nitro isomers. These isomers are often difficult to separate due to their similar physical properties.
Furthermore, isomerization processes can occur under certain reaction conditions. For instance, an increase in the duration of the reduction process for a nitro group can sometimes lead to the isomerization of the resulting amino products. researchgate.net While this relates to a subsequent reaction (reduction of the nitro group), it highlights the potential for molecular rearrangements within the benzimidazole system under specific chemical environments. researchgate.net The formation of a characteristic heteroaromatic proton signal in NMR spectroscopy is a key indicator of the successful formation of the benzimidazole cycle. researchgate.net
N-Alkylation and N-Substitution Strategies at the Benzimidazole Nitrogen
Once the 2-methyl-5-nitro-1H-benzimidazole scaffold is obtained, the next synthetic step towards the target compound is the introduction of a methyl group at one of the nitrogen atoms of the imidazole ring. This N-alkylation reaction must also be regioselective to yield the desired this compound rather than the 1,2-dimethyl-6-nitro-1H-benzimidazole or a mixture. The biological properties of benzimidazole systems are often strongly influenced by the substitution pattern at the N-1 position. acs.org
The alkylation of 2-methyl-5-nitroimidazole (B138375) is sensitive to several factors, including the choice of base, solvent, and temperature, which collectively influence both the reaction rate and the regioselectivity. derpharmachemica.comderpharmachemica.com Studies on the N-alkylation of related nitroimidazole systems provide significant insight into these processes. Heating the reaction, for example to 60°C, has been shown to markedly improve the yields of N-alkylated products. derpharmachemica.comderpharmachemica.com The use of acetonitrile (B52724) as a solvent in the presence of potassium carbonate (K2CO3) as a base generally leads to good yields of N-alkylated derivatives. derpharmachemica.comderpharmachemica.com
Regioselectivity in the alkylation of 2-methyl-5-nitroimidazole can be influenced by steric effects. The nitro group's steric hindrance may favor alkylation at the N-3 position (which corresponds to the N-1 position in the standard benzimidazole numbering when the nitro group is at C-6). derpharmachemica.comderpharmachemica.com However, for the precursor 2-methyl-5-nitro-1H-benzimidazole, alkylation predominantly occurs at the N-1 position. The general procedure involves dissolving the nitroimidazole in a solvent like DMSO or DMF, adding a base such as potassium carbonate, and then adding the alkylating agent (e.g., methyl iodide). derpharmachemica.com
Table 1: Conditions for N-Alkylation of Nitroimidazole Derivatives This table is based on data from studies on related nitroimidazole compounds and illustrates general principles applicable to nitrobenzimidazoles.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl bromoacetate | K2CO3 | Acetonitrile | 60 | 96 | derpharmachemica.comderpharmachemica.com |
| Methyl iodide | K2CO3 | Acetonitrile | 60 | Good | derpharmachemica.comderpharmachemica.com |
| Various | K2CO3 | Acetonitrile | 60 | 66-85 | derpharmachemica.comderpharmachemica.com |
| Various | KOH | DMSO / DMF | Room Temp | Low | derpharmachemica.com |
Derivatization at the 2- and 5-Positions of the Benzimidazole Ring
Derivatization at the 2-Position
The 2-methyl group of this compound is typically incorporated during the initial ring formation. The most common method is the condensation of 4-nitro-1,2-phenylenediamine with glacial acetic acid, often under acidic conditions (Phillips condensation). banglajol.infosemanticscholar.org
To achieve derivatives with different substituents at the 2-position, a variety of carboxylic acids or aldehydes can be used in this initial condensation step. nih.gov For example, reacting 4-nitro-1,2-phenylenediamine with different para-substituted benzaldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395) yields a range of 2-aryl-5-nitro-benzimidazole derivatives. scholarsresearchlibrary.comresearchgate.net This strategy allows for significant structural diversity at the C-2 position. A direct synthesis of 2-methylbenzimidazole (B154957) can also be achieved from 2-nitroaniline and ethanol (B145695) over specific heterogeneous catalysts. mdpi.com
Derivatization at the 5-Position
The 5-nitro group is a key functional handle for further derivatization of the benzimidazole ring. The electron-withdrawing nature of the nitro group influences the chemical properties of the entire molecule.
The most common and significant derivatization of the 5-nitro group is its reduction to a 5-amino group. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly altering the electronic and pharmacological properties of the molecule. The resulting 5-amino-1,2-dimethyl-1H-benzimidazole can then serve as a precursor for a wide array of subsequent reactions, such as diazotization, acylation, and formation of Schiff bases, allowing for the introduction of diverse functionalities at this position.
In some heterocyclic systems, a nitro group can be displaced via nucleophilic aromatic substitution (SNAr) reactions. acs.org While this is a known reaction for nitroimidazoles, its application specifically for the derivatization of the 5-nitro group in this compound is less commonly reported compared to its reduction.
Fundamental Reaction Mechanisms
The chemical behavior of this compound is governed by the interplay of its three key structural components: the benzimidazole core, the two methyl groups, and the nitro substituent. The fundamental reaction mechanisms associated with this compound primarily involve transformations of the substituents and reactions on the heterocyclic ring system.
One significant area of reactivity is centered on the 2-methyl group. In related nitroimidazole compounds, the 2-methyl group is susceptible to a variety of reactions. For instance, aldol-type condensation reactions can occur between the 2-methyl group of 1,2-dimethyl-5-nitroimidazole and various aryl aldehydes in the presence of a base like sodium ethoxide. nih.gov This reactivity suggests that the 2-methyl group in this compound can act as a nucleophile after deprotonation. Furthermore, the 2-methyl group can be converted into other functional groups. Studies on 1,2-dimethyl-5-nitroimidazole have demonstrated its conversion to a 2-cyanomethyl group through reactions involving benzoylation, oximation, and subsequent cleavage. capes.gov.br
The nitro group at the 5-position is another key reactive site, primarily susceptible to reduction. The nitro group can be reduced to an amino group using various reducing agents, such as iron powder in the presence of ammonium (B1175870) chloride. nih.gov This transformation is a common and crucial step in the synthesis of more complex benzimidazole derivatives, converting the electron-withdrawing nitro group into an electron-donating amino group, which drastically alters the molecule's electronic properties and reactivity.
The synthesis of the benzimidazole core itself is a fundamental reaction. Typically, benzimidazoles are formed through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. acgpubs.org For 6-nitro-1H-benzimidazole derivatives, the synthesis involves reacting 4-nitro-o-phenylenediamine with various aldehydes. nih.gov This highlights that the formation of the this compound scaffold likely proceeds through a similar condensation pathway.
Nucleophilic and Electrophilic Reactions of the Benzimidazole Moiety
The benzimidazole ring system possesses a unique electronic structure that allows for both nucleophilic and electrophilic reactions. The reactivity of this compound is modulated by the existing substituents.
Nucleophilic Reactions: In the parent benzimidazole, the carbon atom at the 2-position is electron-deficient and thus prone to nucleophilic substitution. chemicalbook.com However, in this compound, this position is occupied by a methyl group, precluding direct nucleophilic substitution at C2. Instead, nucleophilic attack is more likely to occur on the benzene ring, activated by the strongly electron-withdrawing nitro group at the 5-position. This is characteristic of nucleophilic aromatic substitution (S(N)Ar) reactions, where a potent nucleophile can displace a suitable leaving group on the aromatic ring. nih.gov While there is no inherent leaving group on the benzene part of the molecule, the nitro group significantly increases the electrophilicity of the ring, making it susceptible to such attacks under specific conditions.
Electrophilic Reactions: The benzene portion of the benzimidazole ring is generally π-excessive and susceptible to electrophilic substitution at positions 4, 5, 6, and 7. chemicalbook.com The outcome of such a reaction on this compound is determined by the combined directing effects of the fused imidazole ring and the nitro group.
Fused Imidazole Ring: The imidazole moiety acts as an activating group, directing electrophiles to the available positions on the benzene ring.
Nitro Group: The nitro group at position 5 is a powerful deactivating group and a meta-director. quora.com It withdraws electron density from the benzene ring, making electrophilic substitution more difficult. It directs incoming electrophiles to positions 4 and 6.
Methyl Groups: The methyl groups at N1 and C2 have a minor electronic influence on the benzene ring's reactivity compared to the nitro group.
Tautomeric Equilibrium and Structural Dynamics
Tautomerism is a key feature of many benzimidazole derivatives, involving the migration of a proton between the nitrogen atoms at positions 1 and 3 (N1 and N3). nih.gov This phenomenon, known as annular prototropic tautomerism, leads to a dynamic equilibrium between two tautomeric forms. encyclopedia.pub
However, in the case of this compound, this typical tautomeric equilibrium is non-existent. The presence of a methyl group on the N1 nitrogen atom prevents the migration of a proton to the N3 atom. nih.gov The substitution at both N1 and C2 locks the molecule into a single, fixed structural form, simplifying its chemical behavior in this regard. The structures drawn for N-substituted benzimidazoles are generally considered single tautomers. nih.gov
While annular tautomerism is absent, the molecule's structural dynamics can be considered in terms of its conformation and intermolecular interactions in the solid state. X-ray crystallography studies of similar benzimidazole derivatives reveal that the fused ring system is nearly planar. researchgate.net The crystal packing of these molecules is often stabilized by a network of intermolecular interactions, including hydrogen bonds (if suitable functional groups are present) and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netresearchgate.net For this compound, van der Waals forces and π-π stacking interactions between the electron-deficient nitrobenzimidazole rings would be the dominant forces governing its crystal structure.
Influence of the Nitro Group on Reactivity
The nitro group at the 5-position exerts a profound influence on the chemical reactivity and properties of the this compound molecule. Its effects are primarily electronic and stem from its strong electron-withdrawing nature.
Electronic Effects: The -NO2 group is a powerful deactivating group, meaning it withdraws electron density from the aromatic system through both inductive (-I) and resonance (-R) effects. quora.com This has several consequences:
Electrophilic Aromatic Substitution: The electron withdrawal deactivates the benzene ring, making it less susceptible to attack by electrophiles. Reactions like nitration, halogenation, or Friedel-Crafts alkylation will require more forcing conditions compared to unsubstituted benzimidazole. The substitution is directed to the positions meta to the nitro group (positions 4 and 6). quora.com
Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic aromatic substitution (S(N)Ar). nih.gov It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of a leaving group by a nucleophile.
Acidity/Basicity: The nitro group decreases the basicity of the pyridine-like nitrogen (N3) in the imidazole ring. By withdrawing electron density, it makes the lone pair on N3 less available for protonation.
Stability Effects: Theoretical studies on substituted benzimidazoles have shown that nitro groups generally decrease the thermal stability of the parent compound. nih.gov However, the presence of methyl groups can counteract this effect. Research indicates that the combination of a nitro group and a methyl group does not significantly alter the stability of the benzimidazole core compared to the unsubstituted molecule. nih.gov
The table below summarizes the key influences of the 5-nitro group on the reactivity of the 1,2-dimethyl-1H-benzimidazole core.
| Reaction Type | Effect of 5-Nitro Group | Favored Position(s) of Attack | Underlying Mechanism |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Strong Deactivation (Slower Reaction Rate) | 4 and 6 | Electron withdrawal destabilizes the positively charged intermediate (arenium ion). |
| Nucleophilic Aromatic Substitution | Strong Activation (Faster Reaction Rate) | Any position with a suitable leaving group | Electron withdrawal stabilizes the negatively charged intermediate (Meisenheimer complex). nih.gov |
| Protonation (Basicity) | Decreases basicity of N3 | N3 | Electron withdrawal reduces the availability of the lone pair on the pyridine-like nitrogen. |
| Thermal Stability | Slightly decreases stability | N/A | Weakens ring bonds, though this effect is moderated by the methyl groups. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, with a molecular formula of C₉H₉N₃O₂, various NMR experiments provide unambiguous evidence for its structural features.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy reveals the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for its three aromatic protons and two methyl groups. The electron-withdrawing nature of the nitro group at the C-5 position significantly influences the chemical shifts of the adjacent aromatic protons, causing them to appear further downfield compared to unsubstituted benzimidazole.
The anticipated signals are:
A singlet (or narrow doublet) for the proton at the C-4 position, highly deshielded by the adjacent nitro group.
A doublet for the proton at the C-7 position.
A doublet of doublets for the proton at the C-6 position.
Two distinct singlets in the aliphatic region corresponding to the methyl groups at the N-1 and C-2 positions.
Based on analyses of similar compounds like 5-nitro-1H-benzimidazole, the predicted assignments are detailed below. rsc.orgrsc.org
| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.4-8.6 | d (or s) | H-4 |
| ~8.1-8.2 | dd | H-6 |
| ~7.7-7.8 | d | H-7 |
| ~3.8-4.0 | s | N-CH₃ |
| ~2.6-2.8 | s | C(2)-CH₃ |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound is expected to display nine unique signals, corresponding to each carbon atom in its distinct chemical environment. The chemical shifts are influenced by hybridization and the electronic effects of neighboring substituents. The carbons attached to heteroatoms (N, O) and those in the aromatic system will have characteristic chemical shifts. Specifically, C-2, C-5, C-3a, and C-7a are quaternary carbons, while C-4, C-6, and C-7 are methine (CH) carbons.
| Predicted Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~155-158 | C-2 |
| ~145-148 | C-5 |
| ~143-145 | C-7a |
| ~135-138 | C-3a |
| ~118-120 | C-4 |
| ~116-118 | C-6 |
| ~110-112 | C-7 |
| ~30-33 | N-CH₃ |
| ~14-16 | C(2)-CH₃ |
Two-Dimensional (2D) NMR Techniques (e.g., HMQC, DEPT)
Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive structural connections.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would be used to correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would unequivocally link the ¹H NMR assignments for H-4, H-6, H-7, and the two methyl groups to their corresponding ¹³C NMR signals, confirming the initial assignments.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments, particularly DEPT-135, would differentiate carbon types. In the DEPT-135 spectrum, CH₃ and CH groups would appear as positive signals, CH₂ groups as negative signals (of which there are none in this molecule), and quaternary carbons would be absent. This would clearly distinguish the aromatic CH carbons (C-4, C-6, C-7) from the quaternary carbons (C-2, C-3a, C-5, C-7a).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by characteristic absorptions of the nitro group and the substituted benzimidazole ring system. rsc.orgnih.govorientjchem.org
Key expected absorption bands include:
Aromatic C-H Stretching: Weak to medium bands typically found above 3000 cm⁻¹.
Aliphatic C-H Stretching: Medium bands from the two methyl groups, appearing just below 3000 cm⁻¹.
N-O Asymmetric & Symmetric Stretching: Two very strong and characteristic bands for the nitro (NO₂) group. The asymmetric stretch is typically found at a higher wavenumber than the symmetric stretch.
C=N and C=C Stretching: A series of medium to strong bands in the fingerprint region, characteristic of the conjugated benzimidazole ring system.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050-3150 | C-H Stretch | Aromatic Ring |
| 2850-2980 | C-H Stretch | Methyl (-CH₃) |
| 1500-1560 | N-O Asymmetric Stretch | Nitro (-NO₂) |
| 1300-1370 | N-O Symmetric Stretch | Nitro (-NO₂) |
| 1450-1620 | C=C and C=N Stretch | Benzimidazole Ring |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₉N₃O₂), the calculated monoisotopic mass is 191.0695 u.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z = 191.
High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition by providing a highly accurate mass measurement, distinguishing C₉H₉N₃O₂ from other potential formulas with the same nominal mass.
Common fragmentation pathways for this molecule would likely involve the loss of the nitro group or a methyl radical, leading to significant fragment ions. rsc.orgnist.gov
| m/z Value | Assignment | Description |
|---|---|---|
| 191.0695 | [M]⁺ | Molecular Ion |
| 176 | [M - CH₃]⁺ | Loss of a methyl radical |
| 145 | [M - NO₂]⁺ | Loss of a nitro group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides insights into the electronic structure and extent of conjugation. The benzimidazole ring system is a chromophore that exhibits characteristic π → π* electronic transitions. nih.gov
Theoretical and Computational Chemistry Studies of 1,2 Dimethyl 5 Nitro 1h Benzimidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov DFT studies on benzimidazole (B57391) derivatives are performed to acquire perceptions into their structural properties. nih.gov For substituted benzimidazoles, DFT calculations at levels like B3LYP/6-311G are commonly used to optimize molecular geometry and predict various properties. researchgate.netdergipark.org.tr
Geometry optimization using DFT determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Following optimization, the electronic properties can be analyzed, with a key focus on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and stability of the molecule. irjweb.comresearchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO can be localized on different parts of the molecule depending on the substituents. dergipark.org.tr In the case of 1,2-dimethyl-5-nitro-1H-benzimidazole, the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly its susceptibility to nucleophilic attack.
| Parameter | Description | Typical Significance for Benzimidazoles |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |
| ΔE (Energy Gap) | ELUMO - EHOMO | Reflects chemical reactivity and stability. A smaller gap implies higher reactivity. |
DFT calculations are also employed to predict vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. A computation of harmonic vibrational frequencies can confirm that the optimized geometry represents a true energy minimum. unibo.it These theoretical predictions are invaluable for interpreting experimental spectra.
For substituted benzimidazoles, calculated vibrational frequencies can help assign specific bands in experimental IR spectra, such as the stretching frequencies of the aromatic C=C and imidazole (B134444) C=N groups, which typically appear between 1673 and 1578 cm⁻¹. lew.ro For a related compound, 2-methyl-5-nitro-1H-benzimidazole, the molecular structure has been shown to be almost planar. nih.gov
The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical calculations can help assign signals in complex NMR spectra, especially for the quaternary carbons of the fused ring system. unibo.it The presence of the nitro group and methyl groups at the 1 and 2 positions in this compound will have distinct effects on the chemical shifts of the aromatic protons and carbons, which can be precisely modeled.
Quantum Chemical Descriptors and Reactivity Indices
Based on HOMO and LUMO energies, several quantum chemical descriptors and reactivity indices can be calculated to further quantify the molecule's reactivity. dergipark.org.trirjweb.com These global reactivity parameters, calculated within the framework of DFT, provide a quantitative measure of various aspects of chemical behavior. irjweb.com
Key descriptors include:
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A high value indicates greater stability. irjweb.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These descriptors are calculated using the energies of the frontier orbitals. For instance, chemical hardness can be approximated as half of the HOMO-LUMO energy gap. The nitro group in this compound is expected to increase its electronegativity and electrophilicity index compared to unsubstituted benzimidazole.
| Descriptor | Formula |
|---|---|
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η |
| Electrophilicity Index (ω) | χ² / (2η) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net 3D-QSAR is a powerful method that correlates the biological activity of compounds with their properties calculated in 3D space. nih.gov
While a QSAR model cannot be built for a single compound, this compound could be included as part of a larger dataset of benzimidazole derivatives to develop such a model. researchgate.net Descriptors used in these models can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP), many of which are derived from computational chemistry calculations. researchgate.net QSAR models for benzimidazoles have been successfully developed for various activities, including as inhibitors of hepatitis C virus NS5B polymerase and enteroviruses. biointerfaceresearch.comnih.gov The model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. nih.gov
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govijsrst.com This method is crucial in modern drug discovery for understanding drug-receptor interactions. nih.gov
For this compound, docking simulations could be used to predict its binding mode within the active site of a specific protein target. The benzimidazole scaffold is known to interact with various biological targets. ukm.my Docking studies on benzimidazole derivatives have revealed key interactions, such as hydrogen bonds formed by the nitrogen atoms of the imidazole ring and hydrophobic interactions involving the benzene (B151609) ring. nih.govukm.my The nitro group could potentially form additional hydrogen bonds or electrostatic interactions, while the methyl groups would contribute to hydrophobic interactions. Such studies have been performed on nitro-substituted benzimidazoles against targets like dihydrofolate reductase from Staphylococcus aureus. researchgate.netnih.gov
Photophysical and Photochemical Property Simulations
Benzimidazole derivatives are an important class of heterocyclic compounds with unique electronic properties that make them suitable for use as fluorescent probes. researchgate.net Computational methods, such as Time-Dependent DFT (TD-DFT), are used to simulate their photophysical and photochemical properties.
A key process in many fluorescent benzimidazoles is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com This process involves the transfer of a proton within the molecule upon photoexcitation, leading to a tautomeric form that emits fluorescence at a different wavelength (a large Stokes shift) than the original form. nih.govmdpi.com
While this compound lacks the N-H proton typically involved in ESIPT, theoretical studies can still predict its absorption and emission spectra, excitation energies, and quantum yields. researchgate.net The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups can lead to interesting photophysical properties, including intramolecular charge transfer (ICT) upon excitation. Simulations can investigate the nature of the excited states (e.g., π–π* transitions) and how they are influenced by the substituents and solvent environment. researchgate.net
Biological Activity and Mechanistic Insights of 1,2 Dimethyl 5 Nitro 1h Benzimidazole Derivatives
General Pharmacological Profiles of Substituted Benzimidazoles
The benzimidazole (B57391) scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.netresearchgate.net This bicyclic system, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is structurally similar to naturally occurring nucleotides, allowing for favorable interactions with various biopolymers within living systems. researchgate.netijsart.com Consequently, derivatives of benzimidazole exhibit a vast array of pharmacological activities. nih.govscholarsresearchlibrary.com
In vitro Mechanistic Studies on Specific Molecular and Cellular Targets
Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)
Derivatives of 1,2-dimethyl-5-nitro-1H-benzimidazole have shown significant potential as antimicrobial agents. The presence of the nitro group at the 5-position is often associated with enhanced antimicrobial efficacy. researchgate.net Studies have shown that nitro-substituted benzimidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgbohrium.com For instance, certain 5-nitro-1H-benzimidazole derivatives have demonstrated notable antibacterial activity against strains like Bacillus cereus and Escherichia coli. orientjchem.orgbohrium.com Similarly, other studies have reported that compounds with a nitro group possess good antimicrobial activity. isca.me
The mechanism of action for many antimicrobial benzimidazoles involves the inhibition of essential cellular processes. One key target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate in microorganisms. nih.gov By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to microbial cell death. nih.govnih.gov The development of benzimidazole derivatives as DHFR inhibitors is a strategic approach to combat the rise in antibiotic resistance. nih.gov Molecular docking studies have predicted that the benzimidazole nucleus can bind effectively to key amino acid residues within the active site of DHFR, such as Phe31 and Asp27, supporting its role as a potential inhibitor. nih.gov
The table below summarizes the antimicrobial activity of selected nitrobenzimidazole derivatives from research findings.
| Compound ID | Target Microorganism | Activity (Zone of Inhibition / MIC) | Reference |
| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | E. coli (Gram -ve) | Good (17 mm zone of inhibition) | orientjchem.org |
| 5-nitro-2-phenyl-1H-benzoimidazole | B. cereus (Gram +ve) | Potent (18 mm zone of inhibition) | orientjchem.org |
| Compound 4k (a 6-nitro-1H-benzimidazole derivative) | Candida albicans | Potent (MIC = 8 µg/mL) | nih.gov |
| Compound 4k (a 6-nitro-1H-benzimidazole derivative) | Aspergillus niger | Potent (MIC = 16 µg/mL) | nih.gov |
Anticancer Activity via Cellular Pathway Modulation
The benzimidazole scaffold is a key component in the development of novel anticancer agents, with the 5-nitro substitution playing a significant role in enhancing cytotoxic activity. rsc.org Research indicates that the introduction of a 5-nitro group can lead to a more powerful and broad-spectrum anticancer effect compared to unsubstituted analogues. rsc.org These derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the liver (HepG-2), colon (HCT-116), and breast (MCF-7). rsc.orgneuroquantology.com
The anticancer mechanisms of benzimidazole derivatives are diverse and involve the modulation of several cellular pathways. A primary mode of action is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis. nih.gov Another significant mechanism involves DNA interaction; some benzimidazole compounds act as DNA minor groove binding agents and can possess DNA alkylating properties, which compromises DNA integrity and function. nih.gov Furthermore, certain derivatives have been found to inhibit key enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair. neuroquantology.com The inhibition of dihydrofolate reductase (DHFR) is another pathway through which these compounds can exert both antimicrobial and anticancer effects. nih.gov
The following table presents the anticancer activity of representative nitro-substituted benzimidazole derivatives.
| Compound ID | Cancer Cell Line | Activity (IC50) | Reference |
| Compound 1d (a 6-nitro derivative) | Multiple (5 cell lines) | 2.11 - 10.28 µg/mL | nih.gov |
| Compound 2d (a 6-nitro derivative) | Multiple (5 cell lines) | 1.84 - 8.32 µg/mL | nih.gov |
| Compound 25b (5-nitrobenzimidazol-2-yl derivative) | HepG-2, HCT-116, MCF-7 | Promising | rsc.org |
Enzyme Inhibition Studies (e.g., α-glucosidase, Dihydrofolate Reductase)
Benzimidazole derivatives have been identified as potent inhibitors of various clinically relevant enzymes. One such target is α-glucosidase, an intestinal enzyme that breaks down complex carbohydrates into glucose. tandfonline.com Inhibition of α-glucosidase can delay carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. tandfonline.comnih.gov Studies have demonstrated that certain benzimidazole derivatives exhibit significant inhibitory activity against yeast and rat intestinal α-glucosidase. tandfonline.comnih.gov The inhibitory potential can be substantial, with some derivatives showing activity in the low micromolar range. nih.gov
Another critical enzyme target is Dihydrofolate Reductase (DHFR), which is essential for the synthesis of nucleic acid precursors in both prokaryotic and eukaryotic cells. nih.govmdpi.com As such, DHFR inhibitors can function as antibacterial, antifungal, and anticancer agents. nih.govmdpi.com Benzimidazole-based compounds have been specifically designed and synthesized as potential DHFR inhibitors. nih.govdrugbank.com For instance, pyrimidine-clubbed benzimidazole derivatives have been developed to target DHFR, showing promise as novel antimicrobial agents. nih.gov While the classic 2,4-diaminopyrimidine (B92962) structure remains a benchmark for DHFR inhibition, research continues to explore alternative scaffolds like benzimidazoles to overcome drug resistance. nih.govdrugbank.com
The table below provides examples of enzyme inhibition by benzimidazole derivatives.
| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |
| Benzimidazole-based thiazole (B1198619) analogs | α-Glucosidase | 2.71 - 42.31 µM | nih.gov |
| Benzimidazole-based thiazole analogs | α-Amylase | 1.31 - 38.60 µM | nih.gov |
| 2,6-disubstituted 1H-benzimidazoles | Dihydrofolate Reductase (DHFR) | 7 - 23 µM | nih.gov |
| Benzimidazole-thioquinoline derivative (6j) | α-Glucosidase | 28.0 µM | nih.gov |
Antihypertensive Activity via Receptor Antagonism
The benzimidazole nucleus is a cornerstone in the development of antihypertensive drugs, most notably a class of agents known as angiotensin II receptor blockers (ARBs). benthamdirect.comfrontiersin.org These drugs function by antagonizing the angiotensin II type 1 (AT1) receptor. nih.govekb.eg Angiotensin II is a potent vasoconstrictor that plays a key role in the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation. benthamdirect.comntnu.no By blocking the AT1 receptor, benzimidazole-based ARBs prevent angiotensin II from exerting its effects, which include vasoconstriction and aldosterone (B195564) release, thereby leading to a decrease in blood pressure. frontiersin.orgntnu.no
Specifically, 5-nitro benzimidazole derivatives have been designed and synthesized as novel AT1 receptor antagonists. nih.gov Radioligand binding assays have shown that certain 5-nitro benzimidazole compounds display a high affinity for the AT1 receptor, with IC50 values in the nanomolar range. nih.gov For example, the compound 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid demonstrated an IC50 value of 1.03 nM for the AT1 receptor. nih.gov In vivo studies in spontaneously hypertensive rats (SHRs) confirmed that oral administration of this compound caused a significant and long-lasting reduction in mean blood pressure, with effects superior to the established drug Losartan. nih.gov This highlights the potential of 5-nitro benzimidazole derivatives as effective and durable antihypertensive agents. nih.gov
Structure-Activity Relationship (SAR) Analysis of Substituent Effects on Biological Efficacy
The biological efficacy of benzimidazole derivatives is profoundly influenced by the chemical nature and position of substituents on the core structure. Structure-Activity Relationship (SAR) analysis reveals critical insights into optimizing these compounds for specific therapeutic targets. nih.govrroij.comnih.gov
For antimicrobial and anticancer activity , substitutions at the N-1, C-2, and C-5/C-6 positions are particularly important. nih.gov The presence of a nitro group, typically at the C-5 or C-6 position, is frequently correlated with enhanced activity. researchgate.netrsc.org SAR studies have indicated that a 5-nitro group can confer broad-spectrum anticancer action. rsc.org Furthermore, electron-withdrawing groups like the nitro group at the phenyl ring attached to the benzimidazole scaffold have been shown to decrease cytotoxic activity in some series, while electron-donating groups increase it, indicating that the electronic effects are context-dependent. researchgate.net For anticancer activity, increasing the length of a linker between an aromatic moiety and a 5-nitro-1H-benzimidazole has been shown to increase activity. rsc.org
In the context of enzyme inhibition , the substituents dictate the binding interactions within the enzyme's active site. For α-glucosidase inhibitors, the introduction of halogen groups (e.g., fluorine, bromine) on a benzyl (B1604629) ring substituent at C-2 can significantly improve activity. nih.gov For example, a 4-bromobenzyl derivative was found to be the most potent inhibitor in one series. nih.gov For DHFR inhibitors, the nature of substituents at positions 2 and 6 of the 1H-benzimidazole ring influences the magnitude and type of molecular binding and, consequently, the biological activity. nih.gov
Regarding antihypertensive activity via AT1 receptor antagonism, SAR studies have identified key structural features necessary for high affinity. These often include an acidic group (like a carboxylic acid or tetrazole), an alkyl side chain (e.g., butyl at C-2), and a substituted biphenylmethyl group at the N-1 position. benthamdirect.comntnu.no The addition of a 5-nitro group to this scaffold has been shown to produce compounds with very high affinity for the AT1 receptor and potent, long-lasting antihypertensive effects in vivo. nih.gov The size of alkyl and aryl substituents at the 5-position can also be inversely related to pharmacological activity, suggesting that smaller alkyl groups may be preferred for potent antihypertensive effects in some series. nih.gov
Role of the Nitro Group and Methyl Substituents in Biological Activity
The introduction of a nitro group, a strong electron-withdrawing moiety, at the 5- or 6-position of the benzimidazole ring is a common strategy to enhance the biological efficacy of these compounds. Research has consistently shown that the presence of a nitro group can potentiate antimicrobial and anticancer activities. esisresearch.orgorientjchem.org The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire benzimidazole system, potentially enhancing its interaction with biological targets. esisresearch.org For instance, in a series of multisubstituted benzazoles, it was found that electron-withdrawing groups such as the nitro group attached at position 5 of the heterocyclic nucleus increased the potency against Candida albicans. esisresearch.org
The position of the nitro group is also a critical determinant of activity. Studies on nitroimidazoles, a related class of compounds, have demonstrated that the specific location of the nitro group can influence the genotoxicity and biological activity of the molecule. This highlights the importance of the 5-position for the nitro substituent in conferring specific biological properties.
The methyl groups at the N-1 and C-2 positions also significantly impact the molecule's activity, albeit through different mechanisms. The C-2 substituent is known to be a key determinant of the biological activity of benzimidazoles. While the specific influence of a methyl group at this position on the activity of 5-nitrobenzimidazoles has been a subject of investigation, it is understood that the nature of the substituent at C-2 can modulate the compound's spectrum of activity. For example, in some series of benzimidazole derivatives, the presence of a methyl group at C-2 was found to be favorable for certain biological activities.
The N-1 substituent is crucial for modulating the pharmacokinetic properties of benzimidazole derivatives. Methylation at the N-1 position can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its intracellular target. However, N-alkylation can also introduce steric hindrance that might affect the binding of the molecule to its target. In a study on antimycobacterial benzimidazoles, it was observed that N-alkylated trisubstituted derivatives showed very limited in vitro inhibition of mycobacterial growth compared to their disubstituted counterparts, suggesting that substitution at the N-1 position is not always favorable for activity.
The interplay between the nitro group and the methyl substituents is therefore a key aspect of the biological profile of this compound. The nitro group primarily acts as a pharmacophore, enhancing the intrinsic activity of the benzimidazole scaffold, while the methyl groups at N-1 and C-2 fine-tune the molecule's properties, including its potency, selectivity, and pharmacokinetic profile.
The following table summarizes the general structure-activity relationships for substituted benzimidazoles, highlighting the influence of nitro and methyl groups on their biological activities.
| Position of Substitution | Substituent | General Effect on Biological Activity | Reference |
| 5-Position | Nitro (-NO2) | Enhancement of antimicrobial and antifungal activity. | esisresearch.org |
| 5-Position | Nitro (-NO2) | Potentiation of anticancer activity. | mdpi.com |
| C-2 Position | Alkyl (e.g., -CH3) | Can modulate the spectrum and potency of biological activity. | mdpi.com |
| N-1 Position | Alkyl (e.g., -CH3) | Can influence lipophilicity and pharmacokinetic properties; may introduce steric effects that can be detrimental to activity in some cases. | tubitak.gov.tr |
Photophysical Characteristics and Optoelectronic Applications
Fluorescence and Luminescence Phenomena in Benzimidazole (B57391) Derivatives
Benzimidazole and its derivatives are known for their significant fluorescence and phosphorescence properties. The core structure, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, creates a π-conjugated system that readily absorbs ultraviolet light and emits it at longer wavelengths. The emission properties are highly sensitive to the molecular environment, including solvent polarity, pH, and temperature, as well as to the nature of substituents on the benzimidazole core.
The luminescence in these molecules typically arises from π-π* transitions within the aromatic system. Many benzimidazole compounds exhibit strong blue fluorescence in solution with high fluorescence quantum yields. For instance, certain novel synthesized benzimidazole derivatives have been shown to emit strong blue light with quantum yields ranging from 42% to 80%. The specific wavelengths of absorption and emission can be tuned by altering the chemical structure. For example, derivatives with a hydroxy-substituted aromatic ring conjugated with a benzimidazole-5-carboxylate moiety show absorption bands around 220-290 nm and 330-335 nm. researchgate.net The shorter wavelength absorption is attributed to the π-π* transition of the aromatic ring, while the longer wavelength band corresponds to the transition within the entire conjugated molecule. researchgate.net
The versatility of the benzimidazole scaffold allows for its incorporation into more complex systems, such as ligands for metal complexes, which can enhance or alter the luminescence properties. For example, Zn(II), Be(II), and Al(III) complexes of 2-(2′-Hydroxyphenyl) benzimidazole are known to be photoluminescent. nih.gov This tunability makes benzimidazole derivatives highly valuable in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism
A particularly fascinating photophysical process observed in a specific class of benzimidazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism occurs in molecules that contain both a proton-donating group (like a hydroxyl, -OH) and a proton-accepting group (like an imine nitrogen, -N=) in close proximity, allowing for the formation of an intramolecular hydrogen bond.
Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, increase significantly. This facilitates an ultrafast transfer of a proton from the donor to the acceptor within the excited state, forming an excited tautomer (keto form) from the initial ground-state structure (enol form). This process is exceptionally rapid, often occurring on the femtosecond to picosecond timescale. nih.gov
The resulting keto tautomer is electronically distinct from the enol form and relaxes to its ground state by emitting a photon at a much lower energy (longer wavelength). This results in a characteristically large Stokes shift—a significant separation between the absorption and emission maxima. nih.gov This large Stokes shift is highly desirable in applications like fluorescent probes and laser dyes as it minimizes self-absorption and enhances detection sensitivity.
It is important to note that the classic ESIPT mechanism, as described, is contingent on the presence of a proton-donating group like a hydroxyl substituent positioned correctly relative to the imidazole nitrogen. In the case of 1,2-dimethyl-5-nitro-1H-benzimidazole , this specific ESIPT pathway is not possible because it lacks the required hydroxyl group to serve as a proton donor. Its photophysical behavior is therefore governed by other processes, such as intramolecular charge transfer (ICT).
Influence of Substituent Effects on Photophysical Behavior
The photophysical properties of the benzimidazole core are profoundly influenced by the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying the absorption and emission characteristics.
In This compound , three substituents are present:
Two Methyl Groups (-CH₃): Located at the N-1 and C-2 positions, methyl groups are weak electron-donating groups. They can slightly increase the electron density of the benzimidazole ring system, which may lead to minor shifts in the absorption and emission spectra.
A Nitro Group (-NO₂): Located at the C-5 position, the nitro group is a very strong electron-withdrawing group. The presence of a nitro group on an aromatic ring generally causes a significant red-shift (bathochromic shift) in the absorption spectrum. rsc.org However, nitroaromatic compounds are often weakly fluorescent or non-fluorescent. rsc.org This fluorescence quenching is typically attributed to the promotion of efficient intersystem crossing from the singlet excited state to a triplet state, or other non-radiative decay pathways. The strong electron-withdrawing nature of the nitro group can facilitate an intramolecular charge transfer (ICT) state upon excitation, where electron density moves from the benzimidazole ring (donor) to the nitro group (acceptor). While ICT states can sometimes be emissive, they often provide pathways for non-radiative decay, thus quenching fluorescence.
Studies on other nitro-substituted heterocycles confirm this behavior. The introduction of a nitro group often enhances processes that compete with fluorescence. researchgate.net While this quenching effect is common, some specifically designed nitroaromatic compounds can still exhibit fluorescence, although predicting this behavior is not straightforward. rsc.org Therefore, this compound is expected to absorb light at longer wavelengths compared to unsubstituted benzimidazole, but its fluorescence quantum yield is likely to be low due to the presence of the nitro group.
Potential as Fluorescent Probes and Sensors
The high sensitivity of the benzimidazole core's fluorescence to its chemical environment makes its derivatives excellent candidates for fluorescent probes and chemosensors. These sensors can be designed to detect a variety of analytes, including metal ions, anions, and biologically relevant molecules. The general design principle involves coupling the benzimidazole fluorophore to a specific recognition unit (receptor). When the receptor binds to the target analyte, it induces a change in the photophysical properties of the benzimidazole fluorophore, leading to a detectable signal such as fluorescence quenching ("turn-off"), fluorescence enhancement ("turn-on"), or a shift in the emission wavelength (ratiometric sensing).
Benzimidazole-based sensors have been successfully developed for numerous applications:
Metal Ion Detection: The nitrogen atoms in the imidazole ring are effective chelators for metal ions. Binding of a metal can disrupt or enhance fluorescence through mechanisms like chelation-enhanced fluorescence (CHEF), chelation-enhanced quenching (CHEQ), or by inhibiting processes like ESIPT.
pH Sensing: The basic nitrogen atoms of the imidazole ring can be protonated or deprotonated depending on the pH of the medium. This acid-base equilibrium alters the electronic structure of the molecule and, consequently, its fluorescence properties, allowing for the development of pH sensors.
Biomolecule Detection: By functionalizing the benzimidazole scaffold with appropriate reactive groups, probes can be created to detect specific biomolecules. For example, probes with an acrylate group have been used for the detection of cysteine through a Michael addition reaction that restores fluorescence. thermofisher.com
While This compound itself may not be an ideal fluorophore due to the likely quenching effect of the nitro group, it serves as a crucial synthetic intermediate. The nitro group can be chemically reduced to an amino group (-NH₂). This amino group can then be further modified to attach various receptor units, transforming the molecule into a sophisticated fluorescent sensor. The amino-substituted derivative would likely be fluorescent and could serve as the core for a new family of chemosensors.
Future Research Directions and Unexplored Avenues for 1,2 Dimethyl 5 Nitro 1h Benzimidazole
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. unityfvg.itscispace.com The future of synthesizing 1,2-dimethyl-5-nitro-1H-benzimidazole lies in the development of green and sustainable methodologies that are both environmentally benign and economically viable.
Key areas for future investigation include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. researchgate.netmdpi.comeurekaselect.com Future research should focus on developing optimized microwave-assisted protocols for the synthesis of this compound, potentially through the condensation of the appropriate N,N'-dimethyl-4-nitro-o-phenylenediamine with a suitable methylating agent or acetic acid derivative. The application of microwaves could offer a greener alternative to conventional heating methods. nih.govnih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote faster and more efficient reactions through acoustic cavitation. researchgate.netnih.govrsc.org Investigating ultrasound-assisted synthesis of this compound could provide a catalyst-free and energy-efficient route, aligning with the principles of green chemistry. nih.gov
Solvent-Free Reactions: The elimination of volatile organic solvents is a primary goal of green chemistry. umich.eduresearchgate.net Research into solvent-free or solid-state reactions for the synthesis of this compound, possibly through grinding techniques followed by heating, could significantly reduce the environmental impact of its production.
Photocatalytic Synthesis: Harnessing solar light for chemical transformations is a highly sustainable approach. unityfvg.itcnr.itresearchgate.netcnr.it Future studies could explore the use of photocatalysts, such as titanium dioxide, for the one-pot synthesis of this compound from a suitable nitro-aniline precursor and an alcohol. cnr.itresearchgate.netcnr.it This method offers the potential for using renewable energy sources and feedstocks.
A comparative table of potential green synthesis methods is presented below:
| Synthesis Method | Potential Advantages | Key Research Focus |
| Microwave-Assisted | Reduced reaction times, higher yields, cleaner reactions. researchgate.netmdpi.comeurekaselect.com | Optimization of reaction parameters (power, temperature, time) and solvent choice. |
| Ultrasound-Assisted | Catalyst-free, energy-efficient, simple workup. researchgate.netnih.gov | Investigation of frequency and power effects on reaction efficiency. |
| Solvent-Free | Reduced environmental impact, atom economy. umich.eduresearchgate.net | Exploration of solid-state grinding and heating conditions. |
| Photocatalytic | Use of renewable energy, sustainable feedstocks. unityfvg.itcnr.itresearchgate.netcnr.it | Development of efficient and selective photocatalysts for the specific transformation. |
Advanced Spectroscopic Probing of Molecular Interactions
A thorough understanding of the molecular structure and intermolecular interactions of this compound is crucial for predicting its behavior in biological systems and for designing new materials. While standard spectroscopic techniques like NMR and IR are fundamental for characterization, future research should employ more advanced methods to probe the subtleties of its molecular interactions.
Future spectroscopic investigations should include:
X-ray Crystallography: Determining the single-crystal X-ray structure of this compound would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular packing. nih.govresearchgate.netnih.gov This data is invaluable for computational modeling and for understanding crystal engineering principles. Analysis of the crystal packing could reveal the presence of π-π stacking or other non-covalent interactions. nih.gov
Fluorescence Spectroscopy: Many nitroaromatic compounds exhibit interesting photophysical properties. Investigating the fluorescence excitation and emission spectra of this compound could reveal its potential as a fluorescent probe or sensor. researchgate.net The influence of solvent polarity and pH on its fluorescence properties should be systematically studied.
Vibrational Spectroscopy (Raman and Advanced IR): While standard IR provides information on functional groups, advanced techniques like Raman spectroscopy and temperature-dependent IR could offer deeper insights into vibrational modes and intermolecular hydrogen bonding, particularly involving the nitro group and the benzimidazole nitrogen atoms.
Deeper Computational Exploration of Reactivity and Biological Mechanisms
Computational chemistry provides a powerful lens through which to understand the electronic structure, reactivity, and potential biological activity of molecules. Future computational studies on this compound should move beyond routine calculations to provide deeper mechanistic insights.
Promising areas for computational exploration include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to determine a wide range of properties, including optimized geometry, electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. nih.gov These calculations can help to identify reactive sites and predict the types of intermolecular interactions the molecule is likely to form. acs.org
Molecular Docking and Dynamics Simulations: To explore its therapeutic potential, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.govresearchgate.netsemanticscholar.orgnih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complexes and to understand the dynamic nature of the interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For a more accurate description of enzyme-ligand interactions, QM/MM simulations can be employed. This hybrid method treats the active site of the enzyme and the ligand with a high level of quantum mechanics, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.
Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR, IR, and UV-Vis spectra. Comparing these predicted spectra with experimental data can aid in the structural elucidation and assignment of spectroscopic signals.
Identification of Novel Biological Targets and Therapeutic Applications
The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netneuroquantology.com The unique substitution pattern of this compound suggests it may have novel biological activities that warrant investigation.
Future research in this area should focus on:
Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of biological targets, including various cancer cell lines, pathogenic bacteria, fungi, and viruses, to identify potential therapeutic areas. acs.orgresearchgate.net
Mechanism of Action Studies: If promising activity is identified, detailed mechanism of action studies should be undertaken. For example, if anticancer activity is observed, investigations could focus on its effects on cell cycle regulation, apoptosis induction, and inhibition of specific signaling pathways. nih.govacs.orgnih.gov The nitro group, in particular, may play a role in its biological activity, potentially through bioreduction to reactive intermediates. nih.govmdpi.com
Identification of Specific Molecular Targets: Once a biological effect is established, efforts should be made to identify the specific molecular target(s) of this compound. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches. Potential targets for benzimidazole derivatives include dihydrofolate reductase (DHFR) and tubulin. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogues of this compound would be crucial for establishing structure-activity relationships. This would involve modifying the substituents at various positions of the benzimidazole ring to optimize potency and selectivity.
Below is a table of potential therapeutic applications and corresponding research directions:
| Potential Therapeutic Application | Key Research Directions |
| Anticancer | Screening against a panel of cancer cell lines, cell cycle analysis, apoptosis assays, identification of target proteins (e.g., kinases, tubulin). researchgate.netrsc.org |
| Antimicrobial | Evaluation against Gram-positive and Gram-negative bacteria, as well as fungal pathogens; determination of minimum inhibitory concentrations (MICs). mdpi.comresearchgate.net |
| Antiviral | Screening against a range of viruses, particularly those for which benzimidazole derivatives have shown promise (e.g., hepatitis C virus). |
| Antihypertensive | Investigation of its effects on blood pressure and vasorelaxant activity, potentially targeting the angiotensin II receptor. acgpubs.orgscholarsresearchlibrary.com |
Development of Advanced Materials with Tunable Properties
Beyond its potential biological applications, the unique electronic and structural features of this compound make it a candidate for incorporation into advanced materials. The benzimidazole moiety can act as a ligand for metal coordination, while the nitro group can influence the electronic and optical properties of the resulting materials.
Unexplored avenues in materials science include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole (B134444) ring can coordinate to metal ions, making this compound a potential building block for the synthesis of novel coordination polymers and MOFs. These materials could have applications in gas storage, catalysis, and sensing.
Fluorescent Materials and Sensors: As mentioned earlier, the compound may possess interesting fluorescence properties. researchgate.net This could be exploited in the development of fluorescent sensors for the detection of specific analytes or as emissive components in organic light-emitting diodes (OLEDs).
Non-Linear Optical (NLO) Materials: The presence of an electron-donating benzimidazole ring and an electron-withdrawing nitro group could impart significant non-linear optical properties to the molecule. Future research could investigate its potential for use in optoelectronic devices.
Functional Polymers: this compound could be incorporated into polymer backbones or as a pendant group to create functional polymers with tailored thermal, optical, or electronic properties.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1,2-dimethyl-5-nitro-1H-benzimidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation or alkylation/arylation strategies. A common approach involves reacting 4-nitro-o-phenylenediamine derivatives with methylating agents under controlled conditions. For example, Phillips' method (1928) uses oxidative cyclization of substituted amines, achieving yields of ~70–85% under reflux with acetic acid . Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) critically affect nitro-group stability and regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the pure product .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). The nitro group deshields adjacent protons, shifting signals downfield .
- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) confirm nitro-group presence .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. ORTEP-3 or WinGX can visualize molecular packing and hydrogen-bonding interactions .
Advanced Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and guide the design of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). For example, studies on analogous benzimidazoles show nitro groups lower LUMO energy, enhancing electrophilic reactivity. Solvent effects (PCM model) and electrostatic potential maps identify reactive sites for functionalization .
Q. What strategies resolve contradictions in biological activity data for nitro-substituted benzimidazoles?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Solubility issues : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
- Metabolic interference : Test metabolites via LC-MS to rule out off-target effects.
- Structural analogs : Compare with 5-nitro-1H-benzimidazole derivatives lacking methyl groups to isolate substituent effects .
Q. How do crystallographic data from SHELX refine molecular conformation and intermolecular interactions in nitro-benzimidazoles?
- Methodological Answer : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. For example, in ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzimidazole-5-carboxylate, C–H···O interactions between nitro and ester groups stabilize the crystal lattice. Twinning or disorder in nitro-group orientation requires TLS parameterization and iterative refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
